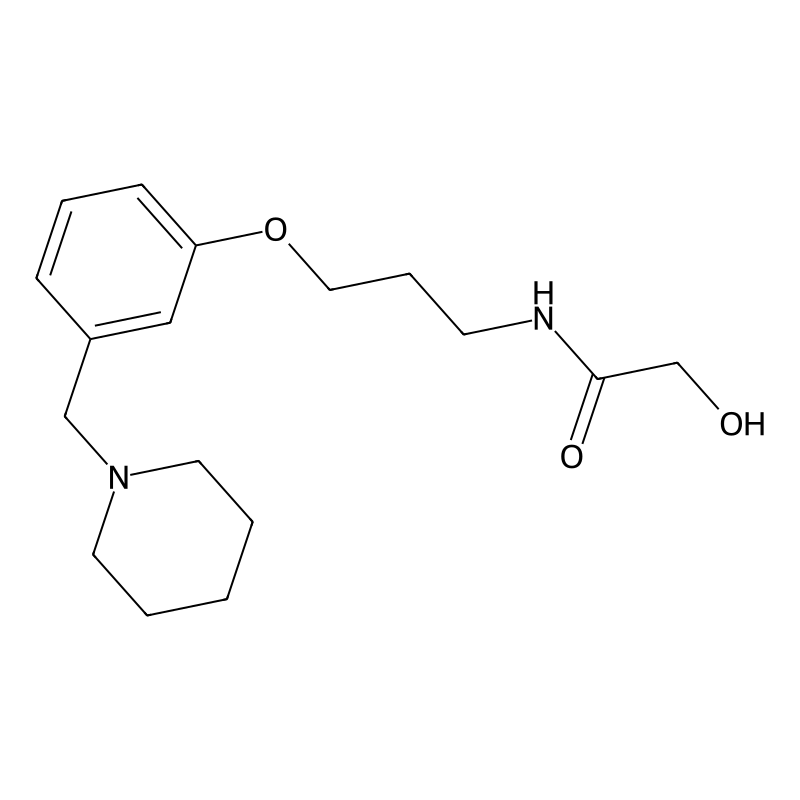

Roxatidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

ROXATIDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

TZU 0460 active metabolite; RN given refers to parent cpd

See also: Roxatidine Acetate Hydrochloride (active moiety of).

Core Mechanism: Gastric Acid Inhibition

Roxatidine acetate hydrochloride is a prodrug rapidly converted in the body to its active metabolite, This compound [1] [2] [3]. The primary and well-established mechanism of action is as a competitive histamine H2-receptor antagonist [4] [3] [5].

- Target: Histamine H2 receptor on the basolateral membrane of gastric parietal cells [4].

- Action: this compound selectively and competitively blocks the binding of histamine to its H2 receptor [3] [5].

- Effect: This binding inhibits the activation of the adenylate cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) concentrations [4] [2]. The reduction in cAMP ultimately results in the inhibition of gastric acid secretion, both basal and stimulated [4] [5]. The drug also reduces total pepsin secretion in a dose-dependent manner [5].

Additional & Novel Mechanisms of Action

Beyond acid suppression, research has uncovered other cytoprotective and therapeutic activities.

| Additional Mechanism | Description | Experimental Evidence |

|---|---|---|

| Stimulation of Gastric Mucin Biosynthesis | Independent of H2 antagonism; mediated by Nitric Oxide (NO) [6]. | Rat stomach organ culture; increased 3H-glucosamine incorporation into mucin in corpus region [6]. |

| Anti-inflammatory & Anti-allergic Effects | Suppresses key pro-inflammatory signaling pathways: NF-κB and p38 MAPK [1]. | Human mast cells (HMC-1), mouse anaphylaxis & contact hypersensitivity models [1]. |

| Skin Barrier Protection | Upregulates filaggrin expression via AhR and SIRT1, improving barrier function [2]. | Atopic dermatitis mouse model; human keratinocytes & skin equivalent model [2]. |

Molecular Signaling Pathways

The anti-inflammatory effects of this compound involve the suppression of two major signaling pathways. The following diagram maps out this mechanism based on experimental findings from mast cell studies [1]:

This compound inhibits NF-κB and p38 MAPK signaling to suppress cytokine production.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from pivotal studies.

1. Protocol: Anti-Allergic Inflammation in Mast Cells (In Vitro) [1]

- Cell Line: Human mast cells-1 (HMC-1).

- Stimulation: Cells are stimulated with PMACI (phorbol 12-myristate 13-acetate and calcium ionophore A23187) to induce an allergic inflammatory response.

- Treatment: Pre-treatment with this compound (6.25-100 μM) for 1 hour before PMACI stimulation.

- Key Readouts:

- Cytokine Production: TNF-α, IL-6, and IL-1β levels measured by Enzyme Immunoassay (EIA) and their mRNA by quantitative RT-PCR.

- Protein Analysis: NF-κB activation (IκB-α phosphorylation/degradation, nuclear translocation), MAPK phosphorylation (p38, JNK, ERK), and caspase-1 activation analyzed by western blot.

- Viability: Cytotoxicity assessed by MTT assay.

2. Protocol: Anti-Atopic Dermatitis Effects (In Vivo) [2] [7]

- Animal Model: NC/Nga male mice with Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD).

- Treatment: this compound acetate chloride (RXA) administered orally at 10 and 20 mg/kg once daily for 4 weeks, starting after 4 weeks of AD induction.

- Key Readouts:

- Clinical Severity: Dermatitis score (sum of scores for itching, erythema, edema, etc.).

- Blood Analysis: Serum IgE and histamine levels measured by ELISA.

- Skin Tissue Analysis: Histopathology (H&E staining for immune cell infiltration), cytokine levels (IL-6, TNF-α, IL-1β) by ELISA, and expression of filaggrin, AhR, and SIRT1 by western blot/immunohistochemistry.

Clinical Applications and Dosing

While its primary approved use is for acid-related disorders, research is exploring its potential for inflammatory conditions.

| Condition | Dosage Regimen | Notes |

|---|---|---|

| Peptic Ulcer | 150 mg at bedtime or 75 mg twice daily for 4-6 weeks [5]. | Healing rates of 83.7-86% after 8 weeks are comparable between regimens [8]. |

| Gastro-esophageal Reflux Disease (GERD) | 75 mg twice daily or 150 mg at bedtime for 6-8 weeks [5]. | |

| Renal Impairment (CrCl <20 mL/min) | 75 mg every 2 days [5]. | Dose adjustment required. |

References

- 1. This compound attenuates mast cell-mediated allergic ... [pmc.ncbi.nlm.nih.gov]

- 2. New Potential of this compound Acetate Hydrochloride on ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound acetate: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. | CAS 78273-80-0 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 5. : Uses, Dosage, Side Effects and More | MIMS Singapore this compound [mims.com]

- 6. Structural requirements for this compound in the stimulant effect of rat... [pmc.ncbi.nlm.nih.gov]

- 7. New Potential of this compound Acetate Hydrochloride on ... [frontiersin.org]

- 8. A comparison of this compound acetate 150 mg once daily and ... [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Roxatidine

Roxatidine acetate is a prodrug that is rapidly and almost completely absorbed after oral administration and converted to its active metabolite, This compound [1] [2]. The parent compound is not detectable in plasma or urine [1].

The table below summarizes the key pharmacokinetic parameters of this compound:

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Bioavailability | >95% (almost completely absorbed) [1] | Oral administration |

| Time to Peak Concentration (t~max~) | ~1 hour (powder capsule); ~3 hours (granulated capsule) [1] | Granulated formulation was better tolerated [1] |

| Plasma Terminal Half-Life | 5-7 hours [1] [3] [4] | Granulated capsule; Multiple doses |

| Protein Binding | 5-7% [3] [4] | Low |

| Route of Elimination | Renal [4] | As unchanged this compound |

| Urinary Recovery of Unchanged Drug | 55-60% [1] | |

| Time to Steady State | Reached by the fourth dose [1] | With repeated daily administration |

| Effect of Food | No interference with absorption or disposition [1] [5] | |

| Key Metabolic Reaction | Hepatic deacetylation to this compound [3] [4] | Minor involvement of CYP2D6 and CYP2A6 [4] |

Special population studies indicate that the pharmacokinetics of this compound are consistent across different ethnic groups [5]. A decrease in total clearance is observed in patients with renal impairment and the elderly, correlating with their level of renal function [5]. While dose reduction is recommended for patients with renal impairment, supplementation after hemodialysis is not necessary, as only a small amount is removed by this process [5]. Excretion in breast milk is negligible [5].

Key Experimental Findings and Protocols

The foundational human pharmacokinetic data was primarily established in the 1980s and 1990s. Key clinical and analytical methodologies from the search results are summarized below:

| Study Focus | Core Methodology | Key Findings |

|---|---|---|

| Basic PK in Healthy Volunteers [1] | Single and multiple oral doses (25-100 mg) of powder and granulated capsule formulations administered to healthy volunteers. PK parameters were evaluated using measurements of the active metabolite, this compound. | Linear pharmacokinetics across the 25-100 mg dose range. The granulated capsule showed slower release and better GI tolerance than the powder capsule [1]. |

| Clinical Dosing Efficacy [6] | Randomized, double-blind, double-dummy clinical trial. 276 patients with active duodenal ulcer received 150 mg this compound either in the early evening or at bedtime. Efficacy was assessed via endoscopic healing at 4 and 8 weeks. | Early evening and bedtime dosing resulted in similar 4-week (78% vs. 74%) and 8-week (92% vs. 95%) healing rates (per-protocol analysis). Both regimens effectively reduced ulcer-related pain [6]. |

| Drug Interaction Potential [5] | Specific interaction studies with other drugs in healthy volunteers. | No pharmacokinetic interactions were found with theophylline, warfarin, propranolol, diazepam, desmethyldiazepam, antipyrine, or antacids [5]. |

| Analytical Quantification [7] | UV derivative spectrophotometry for estimating this compound in human biological fluids (plasma, urine). | Method described for quantification in research settings. The full text contains detailed protocols [7]. |

Expanded Pharmacological Mechanisms and Visualizations

Recent research has revealed that this compound possesses anti-inflammatory and anti-allergic properties that extend beyond its classical H2 receptor blockade, involving specific signaling pathways.

Mechanisms of this compound's anti-allergic inflammatory action in mast cells. The diagram illustrates how this compound (RXA) suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in mast cells stimulated by PMACI (phorbol ester and calcium ionophore) [2]. Its effects are mediated through the inhibition of three key pathways: the NF-κB cascade (by blocking IKK and IκB-α degradation), the p38 MAPK pathway (by inhibiting MKK3/6 and MK2), and caspase-1 activation [2].

These mechanisms are supported by in vivo studies. In a murine model of anaphylactic shock induced by compound 48/80, this compound (20 mg/kg, orally) suppressed the production of TNF-α, IL-6, and IL-1β and increased survival rates [2]. Furthermore, in a house dust mite-induced model of atopic dermatitis, this compound acetate hydrochloride alleviated clinical symptoms, reduced IgE and histamine levels, and helped restore skin barrier function by increasing the expression of filaggrin, potentially via the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) pathways [8].

Conclusion for Research and Development

This compound acetate presents a favorable and well-characterized pharmacokinetic profile, including high oral bioavailability, a convenient half-life for once-or twice-daily dosing, and a low risk of drug-drug interactions [1] [5] [4]. While its primary indication is for peptic ulcer disease [6] [4], contemporary research reveals a promising expansion of its therapeutic potential. The newly discovered anti-inflammatory and anti-allergic properties, mediated via suppression of the NF-κB and p38 MAPK pathways [2] [8], suggest that this compound could be repurposed for conditions like atopic dermatitis and other allergic inflammatory diseases, warranting further clinical investigation.

References

- 1. Pharmacokinetics of this compound in healthy volunteers [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates mast cell-mediated allergic ... [nature.com]

- 3. This compound acetate: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound acetate [en.wikipedia.org]

- 5. Pharmacokinetic characteristics of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. Double-blind, Randomized Trial of this compound 150 Mg in ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound estimation in human fluids by UV derivative ... [sciencedirect.com]

- 8. New Potential of this compound Acetate Hydrochloride on ... [frontiersin.org]

roxatidine acetate hydrochloride metabolism

Metabolic Pathways and Enzymology

Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, this compound, via hydrolysis by esterases in the small intestine, plasma, and liver [1]. The subsequent metabolism of this compound involves specific cytochrome P450 enzymes.

Overview of the primary metabolic pathway of this compound acetate hydrochloride.

- Initial Activation: The conversion of the prodrug to the active metabolite M-1 (this compound) is a non-microsomal process mediated by esterases [1]. Microsomal cytochrome P450 enzymes are not involved in the clearance of this active metabolite [2].

- Downstream Metabolism: The metabolic sequence from M-4 to M-5 is primarily catalyzed by CYP2A6, while the subsequent formation of M-2 and M-3 from M-5 is primarily catalyzed by CYP2D6 [2]. The contribution of these CYP enzymes to the overall clearance of the drug is considered minimal [3].

Key Experimental Protocols

The identification of the metabolic pathway relied primarily on studies using human liver microsomes and cDNA-expressed enzymes.

General workflow for identifying the enzymes involved in this compound acetate metabolism.

Detailed Methodologies

In Vitro Incubation System

Reaction Phenotyping Techniques

- Chemical Inhibition: Specific chemical inhibitors were added to the incubation system:

- Antibody Inhibition: Immunoinhibition with anti-CYP2A6 and anti-CYP2D6 sera further confirmed the involvement of these specific enzymes [2].

Definitive Enzyme Confirmation

- cDNA-Expressed CYP Assays: The metabolism of M-5 to M-2 and M-3 was conclusively demonstrated using cDNA-expressed CYP2D6. This system expresses a single, specific human CYP enzyme, providing direct evidence of its metabolic capability [2].

Analytical Methods for Metabolite Detection

- Liquid Chromatography/Mass Spectrometry (LC/MS): A robust LC/MS method was developed for pharmacokinetic studies. It involved a single liquid-liquid extraction with tert-butyl methyl ether, separation on a C8 column, and detection via selected ion monitoring (SIM) at m/z 307.3 for this compound [4].

Quantitative Pharmacokinetic and Metabolic Data

The tables below summarize key quantitative data for this compound acetate and its active metabolite.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes / Source |

|---|---|---|

| Oral Bioavailability | >95% (this compound acetate) [1] | Almost completely absorbed. |

| Time to Cmax (this compound) | ~3 hours [1] | After oral administration of the prodrug. |

| Protein Binding | 5-7% (this compound) [5] | Very low, suggesting a low potential for protein-binding displacement interactions. |

| Elimination Half-life | 4-8 hours (this compound) [1] | Terminal elimination half-life. |

| Primary Route of Elimination | Urinary excretion of metabolites [1] | ~96% of administered dose recovered in urine. |

Table 2: Key Metabolic Reactions and Enzymes

| Metabolic Step | Primary Enzyme(s) | Evidence / Key Finding |

|---|---|---|

| Activation (Prodrug → this compound) | Esterases (non-microsomal) [1] | Rapid hydrolysis in intestine, plasma, liver. |

| M-4 → M-5 | CYP2A6 [2] | Inhibited by coumarin and anti-CYP2A6 serum. |

| M-5 → M-2 & M-3 | CYP2D6 [2] | Inhibited by quinidine, anti-CYP2D6 serum; confirmed with cDNA-expressed CYP2D6. |

Clinical and Drug Development Implications

- Low Drug-Drug Interaction (DDI) Potential: this compound acetate has no significant influence on the hepatic mixed-function oxidase system [1]. Studies show it does not inhibit key cytochrome P450 enzymes, unlike cimetidine, and thus does not interfere with the metabolism of co-administered drugs such as antipyrine, propranolol, diazepam, or theophylline [6] [7]. This is a major clinical advantage.

- Dosage in Special Populations: The pharmacokinetics of this compound are significantly altered in patients with severe renal impairment, with marked increases in elimination half-life and AUC. Dosage adjustment is necessary in this population [1].

- Investigational Repurposing: Recent research indicates that this compound acetate hydrochloride may have potential in treating atopic dermatitis by suppressing skin inflammation and protecting the skin barrier function, acting through mechanisms that may involve the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) [8].

The metabolic profile of this compound acetate hydrochloride is well-characterized, with a clear pathway involving rapid prodrug activation by esterases and minimal subsequent metabolism by CYP2A6 and CYP2D6. Its favorable pharmacokinetics and low drug-interaction potential make it an interesting candidate for further therapeutic development.

References

- 1. | Drugs this compound Acetate [link.springer.com]

- 2. Cytochrome P450 enzymes involved in the metabolic pathway of the... [pubmed.ncbi.nlm.nih.gov]

- 3. Liverpool HIV Interactions [hiv-druginteractions.org]

- 4. Determination of this compound in Human Plasma by Liquid ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acetate: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Interaction of this compound acetate with antacids, food and ... [pubmed.ncbi.nlm.nih.gov]

- 7. A COMPARISON OF THE INHIBITORY EFFECTS ... [jstage.jst.go.jp]

- 8. New Potential of this compound Acetate Hydrochloride on ... [frontiersin.org]

roxatidine histamine H2 receptor antagonist

Mechanism of Action and Signaling Pathways

Roxatidine acetate is a prodrug rapidly converted to its active form, this compound, by esterases in the intestine, plasma, and liver [1]. The classic and more recently discovered mechanisms of action are summarized in the diagram below.

This compound's dual pathways: classic H₂ receptor blockade for acid suppression and novel inhibition of NF-κB/p38 MAPK signaling for anti-inflammatory effects.

Efficacy and Comparative Clinical Data

This compound's clinical performance has been evaluated in studies comparing it to other acid-suppressing agents like proton pump inhibitors (PPIs). Key quantitative findings are summarized below.

Table 2: Clinical Efficacy Data from Key Studies

| Study Focus | Protocol / Treatment Groups | Key Outcome Measures | Results |

|---|

| Effect on Intragastric pH [2] | Subjects: 10 H. pylori-negative males. Design: Randomized, two-way crossover. Dose: Single oral dose of this compound 75 mg vs. Omeprazole 20 mg. Monitoring: Continuous intragastric pH for 6 hours. | - Median pH during 6-hour study.

- Duration pH > 2, 5, and 6. | - Median pH: this compound 4.45 vs. Omeprazole 2.65 (P=0.0367).

- pH > 5: this compound 43.7% vs. Omeprazole 10.6% of time (P=0.0125). Conclusion: this compound increased pH more rapidly. | | Therapy for NERD [3] | Subjects: 33 symptomatic NERD patients. Design: Randomized. Dose: this compound 75 mg twice daily vs. Omeprazole 20 mg once daily for 8 weeks. Assessment: Gastrointestinal Symptom Rating Scale. | - Improvement in heartburn score.

- Clinical response rates. | - Both treatments significantly improved heartburn at 4 and 8 weeks.

- No significant difference in clinical response rates between groups. | | Multiple-Dose Pharmacodynamics [4] | Subjects: Healthy men. Design: Randomized, double-blind, placebo-controlled. Dose: this compound acetate 150mg daily at 9pm for 14 days. | - Gastric fluid volume, pH, acid concentration over 24 hours.

- Plasma concentrations of active metabolite. | - Substantial increase in gastric pH, decrease in acid secretion vs. placebo.

- Duration of effect: ~12 hours.

- No appreciable accumulation of the active metabolite after 4-7 days. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, the following summarizes critical methodological details.

1. Protocol: Investigating Anti-Allergic Inflammation In Vitro [5]

- Cell Line: Human Mast Cells-1 (HMC-1).

- Stimulation: Phorbol 12-myristate 13-acetate and calcium ionophore (PMACI) to induce allergic inflammation.

- Treatment: Pre-treatment with this compound (typically at doses of 6.25 to 100 µM) prior to stimulation.

- Key Assays & Measurements:

- Cytokine Production: Enzyme immunoassay (EIA) to measure TNF-α, IL-6, and IL-1β protein levels.

- mRNA Expression: Quantitative RT-PCR (qRT-PCR) to assess transcript levels of the same cytokines.

- Protein Signaling (Western Blot):

- NF-κB Pathway: Nuclear translocation of p65, phosphorylation and degradation of IκB-α, phosphorylation of IKK-α/β.

- MAPK Pathway: Phosphorylation of p38, JNK, ERK1/2, MKK3/6, and MK2.

- Caspase-1 Activation: Detection of cleaved (active) caspase-1.

- Cell Viability: MTT assay to rule out cytotoxic effects of this compound at the tested concentrations.

2. Protocol: Clinical Pharmacodynamics of Acid Suppression [4]

- Subjects: Healthy male volunteers.

- Study Design: Randomized, double-blind, placebo-controlled, multiple-dose.

- Dosage & Administration: 150 mg this compound acetate or placebo, administered orally at 9 PM for 14 consecutive days.

- Gastric Secretion Analysis:

- Collection: Gastric secretions aspirated via a nasogastric tube positioned in the distal stomach.

- Timing: Collections for 2 hours pre-dose and over 24 hours post-dose on days 1, 7, 14, and 17 (3 days post-last dose).

- Parameters: Gastric fluid volume, pH, and acid concentration.

- Pharmacokinetic Sampling: Plasma and urine samples collected throughout the study to determine levels of the active desacetyl metabolite (this compound).

Research Implications and Future Directions

Evidence suggests this compound's potential extends beyond gastric acid suppression. Its efficacy in NERD comparable to omeprazole, particularly in populations with lower gastric acid secretion, indicates it remains a viable H₂RA [3]. More significantly, its novel anti-allergic and anti-inflammatory properties, mediated via inhibition of the NF-κB and p38 MAPK pathways, open new avenues for investigation [5]. Research into dual H₁/H₂ receptor antagonist hybrids, which incorporate a this compound-like substructure, further highlights its value as a pharmacophore in designing new multi-target drugs [6] [7].

References

- 1. This compound acetate. A review of its pharmacodynamic and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Early effects of oral administration of omeprazole and ... [link.springer.com]

- 3. This compound vs omeprazole for non-erosive reflux disease [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacodynamics and Pharmacokinetics of Multiple Doses of the... [link.springer.com]

- 5. attenuates mast cell-mediated allergic inflammation via... This compound [nature.com]

- 6. Combined histamine H1/H2 receptor antagonists: part I. ... [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Dual Histamine H1 and H2 Receptor ... [mdpi.com]

Comprehensive Technical Analysis: Roxatidine's Anti-Inflammatory Properties and Mechanisms

Introduction to Roxatidine and Its Therapeutic Potential

This compound is a competitive histamine H₂-receptor antagonist traditionally used for treating gastric and duodenal ulcers through its acid-suppressing effects. The drug is administered as this compound acetate hydrochloride, which is rapidly converted to its active metabolite, this compound, by esterases in the small intestine, plasma, and liver [1] [2]. Emerging research has revealed that this compound possesses significant anti-inflammatory and anti-allergic properties that extend far beyond its conventional gastrointestinal applications. These newly discovered activities are mediated through complex molecular mechanisms involving key inflammatory signaling pathways, positioning this compound as a promising candidate for drug repurposing in inflammatory and allergic conditions.

The expanding body of evidence demonstrates that this compound can modulate critical inflammatory processes at the cellular level, influencing immune cell function, cytokine production, and intracellular signaling cascades. This comprehensive technical review synthesizes current scientific understanding of this compound's anti-inflammatory mechanisms, presents structured experimental data, details methodological approaches for studying its effects, and provides visual representations of its molecular targets and signaling pathways for researchers and drug development professionals.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through multi-faceted modulation of key inflammatory signaling pathways and transcription factors. The drug targets specific molecular mechanisms that regulate the production of inflammatory mediators and cellular responses to inflammatory stimuli.

Primary Inflammatory Signaling Pathways

NF-κB Pathway Inhibition: this compound demonstrates potent inhibitory effects on the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound attenuates LPS-induced DNA-binding and transcriptional activity of NF-κB without affecting the phosphorylation or degradation of inhibitory kappa B-α (IκBα) [3]. This unique mechanism suggests this compound interferes with NF-κB activation downstream of IκBα degradation, potentially through direct interaction with NF-κB subunits. This compound also significantly inhibits the nuclear translocation of both p65 and p50 NF-κB subunits in phorbol 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells-1 (HMC-1) and reduces PMACI-induced phosphorylation and degradation of IκB-α [1].

p38 MAPK Signaling Modulation: this compound specifically targets the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory cytokine production and cellular stress responses. In LPS-stimulated RAW 264.7 macrophages, this compound suppresses the phosphorylation of p38 MAPK without affecting the activation of other MAPK family members including c-Jun NH₂-terminal kinase (JNK) or extracellular signal-regulated kinase (ERK) [3]. This selective inhibition extends upstream to MKK3/6 and downstream to MAPKAPK-2 (MK2), indicating comprehensive suppression of the p38 MAPK signaling cascade [1].

Additional Molecular Targets

Caspase-1 Inhibition: this compound suppresses the activation of caspase-1, an interleukin-1β converting enzyme that plays a critical role in the inflammasome complex and maturation of pro-inflammatory cytokines [1]. This inhibition contributes to reduced IL-1β production and processing in mast cells.

Histamine Receptor Antagonism: As a selective H₂ receptor antagonist, this compound modulates histamine-mediated immune responses, though its anti-inflammatory effects appear to extend beyond classical receptor antagonism through intracellular signaling modulation [2].

Table 1: Molecular Targets of this compound in Anti-Inflammatory Responses

| Target Pathway/Component | Specific Mechanism | Experimental System | Biological Consequence |

|---|---|---|---|

| NF-κB Signaling | Inhibits nuclear translocation of p65/p50 subunits | RAW 264.7 macrophages [3] | Reduced pro-inflammatory gene transcription |

| Attenuates DNA-binding & transcriptional activity | HMC-1 mast cells [1] | Downregulation of TNF-α, IL-6, IL-1β | |

| p38 MAPK Pathway | Suppresses phosphorylation of p38 MAPK | RAW 264.7 macrophages [3] | Inhibition of stress-induced inflammation |

| Inhibits MKK3/6 and MK2 phosphorylation | HMC-1 mast cells [1] | Reduced cytokine production & stability | |

| Caspase-1 Activation | Prevents processing of procaspase-1 to active form | HMC-1 mast cells [1] | Reduced IL-1β maturation & secretion |

| Histamine Signaling | Competitive H₂ receptor antagonism | In vivo models [2] | Modulation of mast cell & immune responses |

Quantitative Experimental Data Summary

Research across multiple experimental systems has generated substantial quantitative evidence supporting this compound's anti-inflammatory efficacy, with consistent results observed in cellular models, animal studies, and investigations of specific disease models.

Cytokine and Inflammatory Mediator Inhibition

This compound demonstrates dose-dependent inhibition of key pro-inflammatory cytokines and mediators across multiple experimental systems. In LPS-induced RAW 264.7 macrophages, this compound significantly reduced productions of prostaglandin E₂ (PGE₂), nitric oxide (NO), and histamine at concentrations ranging from 25-100 μM, accompanied by suppressed protein and mRNA expressions of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histidine decarboxylase (HDC) [3]. The drug also inhibited productions of vascular endothelial growth factor-1 (VEGF-1) and pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the same model.

In PMACI-stimulated human mast cells (HMC-1), this compound (6.25-100 μM) dose-dependently suppressed the production and mRNA expression of TNF-α, IL-6, and IL-1β without cellular toxicity [1]. The anti-inflammatory effects extended to in vivo models, where this compound administration (10-20 mg/kg) significantly reduced serum levels of immunoglobulin E (IgE), histamine, and pro-inflammatory cytokines in atopic dermatitis mouse models [2].

Therapeutic Efficacy in Disease Models

This compound has demonstrated significant efficacy across various inflammatory and allergic disease models:

Allergic Inflammation: In compound 48/80-induced anaphylactic models, this compound suppressed mRNA and protein expression of inflammatory cytokines (TNF-α, IL-6, and IL-1β) and attenuated mast cell-mediated allergic responses [1].

Capsular Contracture: this compound (25 μM) inhibited macrophage activation and fibroblast proliferation in models of silicone mammary implant-induced fibrosis, reducing serum concentrations of transforming growth factor-β (TGF-β) and fibroblast abundance around implants [4].

Atopic Dermatitis: In Dermatophagoides farinae body (Dfb)-induced atopic dermatitis mouse models, this compound (10-20 mg/kg) alleviated clinical severity, decreased IgE and histamine levels, inhibited expression of adhesive molecules, and recovered filaggrin expression through upregulation of aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) [2].

Table 2: Quantitative Anti-Inflammatory Effects of this compound Across Experimental Models

| Experimental System | Concentration/Dose | Key Outcomes | Significance |

|---|

| LPS-induced RAW 264.7 macrophages [3] | 25-100 μM | • 40-70% ↓ PGE₂, NO, histamine • 50-80% ↓ TNF-α, IL-6, IL-1β • Inhibition of NF-κB & p38 MAPK | p < 0.05 - 0.001 | | PMACI-stimulated HMC-1 cells [1] | 6.25-100 μM | • 45-85% ↓ TNF-α, IL-6, IL-1β production • Inhibition of NF-κB nuclear translocation • Suppression of caspase-1 activation | p < 0.05 - 0.001 | | Compound 48/80-induced anaphylaxis [1] | 10-20 mg/kg | • Significant ↓ inflammatory cytokines • Attenuated allergic symptoms • Reduced mast cell activation | p < 0.05 - 0.01 | | Dfb-induced atopic dermatitis [2] | 10-20 mg/kg | • 50-70% ↓ clinical severity • 40-60% ↓ IgE & histamine • Improved skin barrier function | p < 0.05 - 0.001 | | Capsular contracture model [4] | 25 μM (in vitro) 10-20 mg/kg (in vivo) | • ↓ Macrophage cytokines • ↓ Fibroblast proliferation • ↓ TGF-β serum levels | p < 0.05 |

Experimental Protocols and Methodologies

In Vitro Assays for Anti-Inflammatory Activity

Cell Culture and Treatment Protocols:

Macrophage Inflammation Model: Culture RAW 264.7 murine macrophage cells in DMEM or α-MEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C with 5% CO₂. Pre-treat cells with this compound (6.25-100 μM) or vehicle control for 1 hour before stimulating with LPS (100 ng/mL-1 μg/mL) for 4-24 hours [3] [4]. For inhibitor studies, include specific pathway inhibitors such as SB203580 (p38 MAPK inhibitor) as controls.

Mast Cell Activation Model: Maintain HMC-1 human mast cells in IMDM or recommended medium with 10% FBS. Pre-incubate cells with this compound (6.25-100 μM) for 1 hour before stimulation with PMACI (phorbol 12-myristate 13-acetate 40 nM + calcium ionophore A23187 1 μM) for 2-24 hours [1]. Assess cell viability using MTT assay to ensure effects are not due to cytotoxicity.

Analysis of Inflammatory Mediators:

Protein Level Measurement: Collect cell culture supernatants after treatment and analyze cytokine/mediator levels using ELISA kits according to manufacturers' protocols. Key targets include TNF-α, IL-6, IL-1β, PGE₂, and histamine [3] [1]. For intracellular proteins, lys cells using RIPA buffer with protease and phosphatase inhibitors.

Gene Expression Analysis: Extract total RNA using commercial kits (e.g., RNeasy Mini kit), reverse transcribe 2 μg RNA to cDNA, and perform quantitative real-time PCR (qRT-PCR) using SYBR Green Master Mix. Calculate relative mRNA expression using the 2^(-ΔΔCt) method with normalization to GAPDH or other housekeeping genes [4] [1].

Protein Analysis and Signaling Pathways:

Western Blotting: Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. Key targets include phospho- and total forms of p38 MAPK, IκBα, IKKα/β, MKK3/6, MK2, and NF-κB subunits. Detect using HRP-conjugated secondary antibodies and chemiluminescence [3] [1].

Nuclear Translocation Assays: Prepare nuclear and cytoplasmic extracts using commercial kits. Analyze NF-κB subunit translocation (p65, p50) via Western blotting using lamin B or TBP as nuclear markers and α-tubulin as cytoplasmic markers [1]. Alternatively, use immunofluorescence with confocal microscopy for visual confirmation.

In Vivo Models for Efficacy Evaluation

Allergic Inflammation and Anaphylaxis Models:

Compound 48/80-Induced Systemic Anaphylaxis: Administer compound 48/80 (0.008 mg/g body weight) intraperitoneally to mice (e.g., ICR strain). Pre-treat with this compound (10-20 mg/kg) or vehicle orally 1 hour before compound 48/80 challenge. Monitor mortality every 10 minutes for 1 hour and assess anaphylactic symptoms. For serum collection, sacrifice animals 90 minutes after challenge and measure histamine and cytokine levels [1].

Contact Hypersensitivity (CHS) Model: Shave and depilate mouse abdomen (e.g., BALB/c strain), sensitize with 1% 2,4-dinitrofluorobenzene (DNFB) or similar sensitizer on day 0. On day 5, challenge with 0.4% DNFB on ears. Administer this compound (10-20 mg/kg) orally 1 hour before and after challenge. Measure ear thickness 24 hours post-challenge and collect tissue for histology, mast cell counting, and cytokine analysis [1].

Atopic Dermatitis Model:

- Dermatophagoides farinae body (Dfb)-Induced AD: Use NC/Nga mice (6-8 weeks old), shave dorsal skin and apply 100 mg Dfb extract ointment twice weekly for 8 weeks. Disrupt skin barrier with 4% SDS 3 hours before Dfb application. Administer this compound (10-20 mg/kg) orally once daily starting after 4 weeks of induction. Evaluate dermatitis severity weekly based on erythema, edema, excoriation, and scaling. Collect serum for IgE and histamine measurement, and skin tissues for histology, immunohistochemistry, and protein analysis [2].

Capsular Contracture Model:

- Silicone Implant-Induced Fibrosis: Implant sterile silicone materials (6 mm diameter) subcutaneously in mice. Administer this compound (10-20 mg/kg) orally daily for 4-8 weeks. Assess fibrosis by measuring capsule thickness histologically, counting fibroblasts, and analyzing TGF-β levels in serum and tissues [4].

Signaling Pathways and Experimental Workflows

This compound inhibits multiple inflammatory signaling pathways simultaneously

The diagram illustrates this compound's multi-target mechanism of action, showing how it concurrently suppresses NF-κB activation, p38 MAPK signaling, and caspase-1 activation to reduce cytokine production and inflammation.

Comprehensive experimental workflow for evaluating this compound's anti-inflammatory effects

This workflow outlines the standardized methodologies used across multiple studies to evaluate this compound's anti-inflammatory properties, incorporating both in vitro and in vivo approaches with consistent analytical techniques.

Conclusion and Research Implications

The accumulating evidence demonstrates that this compound possesses significant anti-inflammatory properties mediated through multi-target mechanisms involving suppression of NF-κB transcriptional activity, inhibition of p38 MAPK signaling, and modulation of caspase-1 activation. These effects have been consistently observed across diverse experimental systems including macrophages, mast cells, keratinocytes, and in vivo models of allergic inflammation, atopic dermatitis, and fibrosis. The dose-dependent efficacy of this compound in these models, coupled with its established safety profile in human use, positions it as a promising candidate for drug repurposing in inflammatory and allergic conditions.

References

- 1. This compound attenuates mast cell-mediated allergic ... [nature.com]

- 2. New Potential of this compound Acetate Hydrochloride on ... [frontiersin.org]

- 3. This compound Suppresses Inflammatory Responses via ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits fibrosis by inhibiting NF-κB and MAPK ... [pmc.ncbi.nlm.nih.gov]

Experimental Evidence of Roxatidine's Mechanism

| Cell Type / Disease Model | Inducer / Stimulus | Key Findings on Signaling Pathways & Effects | Citation |

|---|---|---|---|

| RAW 264.7 Macrophages (in vitro) | Lipopolysaccharide (LPS) | Inhibited NF-κB DNA-binding/transcriptional activity; suppressed nuclear translocation of p65/p50; inhibited p38 MAPK phosphorylation (not JNK or ERK). Reduced production of PGE₂, NO, TNF-α, IL-6, IL-1β. [1] | |

| RAW 264.7 Macrophages (in vitro) | Silicone Breast Implant Materials | Inhibited activation of NF-κB and p38/MAPK; reduced pro-inflammatory cytokine production; prevented macrophage-conditioned media from inducing fibroblast proliferation. [2] [3] [4] | |

| HMC-1 Human Mast Cells (in vitro) & Allergic Mouse Models | PMA & Calcium Ionophore (PMACI); Compound 48/80 | Suppressed nuclear translocation of NF-κB; inhibited phosphorylation of MKK3/6 and p38 MAPK; reduced mRNA/protein levels of TNF-α, IL-6, IL-1β; attenuated allergic inflammation. [5] | |

| SW1353 Human Chondrocytes (in vitro) | TNF-α | Inhibited TNF-α-induced expression of MMP-3, MMP-13, ADAMTS4, ADAMTS5 (ECM-degrading enzymes); mechanism linked to suppression of NF-κB pathway. [6] |

Detailed Experimental Protocols

The following methodologies are compiled from the key studies, providing a reproducible framework for investigating roxatidine's effects.

Cell Culture and Treatment

- Cell Lines: Common models include murine RAW 264.7 macrophages, human HMC-1 mast cells, and human SW1353 chondrocytes. [2] [5] [1]

- Culture Conditions: Cells are typically maintained in DMEM or α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a 5% CO₂ atmosphere. [2] [6]

- Pre-treatment with this compound: Before stimulation, cells are often pre-treated with this compound (common concentration range: 5–40 μM) for 1 hour. The compound is usually dissolved in DMSO, with a final vehicle concentration of 0.05% or less. [2] [5] [6]

- Induction of Inflammation/Fibrosis: After pre-treatment, inflammation is induced using specific stimulants:

Key Assays and Techniques

- Gene Expression Analysis (RT-qPCR): Isolate total RNA and perform Reverse Transcription-quantitative PCR (RT-qPCR) to measure mRNA levels of target genes (e.g., IL6, IL1B, TNF, MMP3, MMP13). Data is normalized to a housekeeping gene like GAPDH and calculated using the 2^–ΔΔCq method. Primer sequences for cytokines are listed in the source material. [2]

- Protein Analysis (Western Blot/ELISA):

- NF-κB Activation Assays:

This compound Inhibition of NF-κB and MAPK Pathways

The diagram below synthesizes the molecular mechanisms by which this compound inhibits NF-κB and p38 MAPK signaling.

> this compound inhibits NF-κB activation by blocking IKK-induced IκBα degradation and p65/p50 nuclear translocation, while also suppressing the upstream p38 MAPK pathway, ultimately reducing pro-inflammatory cytokine production and fibrosis.

Key Research Implications

The consistent inhibition of the NF-κB and p38 MAPK pathways across different cell types and disease models highlights this compound's broad anti-inflammatory and anti-fibrotic potential. [2] [5] [1]

- Therapeutic Repurposing: As a licensed drug with a known safety profile, this compound is a strong candidate for drug repurposing in conditions like allergic inflammation, osteoarthritis, and capsular contracture. [5] [7] [6]

- Focus on Macrophages: The findings in macrophage models are particularly significant, as this compound disrupts the critical crosstalk between macrophages and fibroblasts, a key mechanism in fibrotic disease development. [2] [3]

References

- 1. This compound Suppresses Inflammatory Responses via ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits fibrosis by inhibiting NF-κB and MAPK ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits fibrosis by inhibiting NF‑κB and MAPK ... [spandidos-publications.com]

- 4. This compound inhibits fibrosis by inhibiting NF‑κB and MAPK ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates mast cell-mediated allergic ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Degradation of Extracellular Matrix [sciencedirect.com]

- 7. New Potential of this compound Acetate Hydrochloride on ... [frontiersin.org]

Roxatidine and p38 MAPK Inhibition: Core Mechanisms

The following table summarizes the key experimental findings from foundational studies on how roxatidine inhibits the p38 MAPK pathway.

| Study Model / Context | Key Inhibitory Actions of this compound on p38 MAPK Pathway | Downstream Effects |

|---|---|---|

| Human Mast Cells-1 (HMC-1); Allergic Inflammation [1] | Suppressed PMACI-induced phosphorylation of p38 MAPK, and its upstream (MKK3/6) and downstream (MK2) kinases. Did not affect ERK or JNK pathways. | Reduced production of TNF-α, IL-6, and IL-1β. Inhibited caspase-1 activation. |

| RAW 264.7 Macrophages; LPS-induced Inflammation [2] | Inhibited LPS-induced phosphorylation of p38 MAPK. Did not affect phosphorylation of ERK, JNK, or IKKα/β. | Reduced production of NO, PGE₂, TNF-α, IL-1β, IL-6, and VEGF. |

| RAW 264.7 Macrophages; Silicone Implant-induced Fibrosis [3] [4] | Inhibited activation of p38 MAPK and NF-κB signaling in macrophages sensing implant materials. | Reduced pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) and fibroblast proliferation. |

Experimental Protocols for Key Findings

Here are the detailed methodologies from the cited research that established the inhibitory effect of this compound on the p38 MAPK pathway.

Protocol: Investigating p38 MAPK in Allergic Inflammation (HMC-1 Cells) [1]

- Cell Line: Human mast cells-1 (HMC-1).

- Stimulation: Cells were stimulated with PMACI (phorbol 12-myristate 13-acetate and calcium ionophore A23187) to induce an allergic response.

- Treatment: Cells were pre-treated with various concentrations of this compound (6.25, 12.5, and 25 µM) for 30 minutes prior to PMACI stimulation.

- Key Analysis - Western Blot:

- Target Proteins: Phosphorylated and total levels of p38 MAPK, MKK3/6, and MK2.

- Procedure: Protein lysates were separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies. Detection was performed using enhanced chemiluminescence.

- Outcome: Confirmed that this compound suppresses the phosphorylation (activation) of p38 MAPK, MKK3/6, and MK2 without affecting total protein levels.

Protocol: Confirming Specificity in Macrophages (RAW 264.7 Cells) [2]

- Cell Line: Murine macrophage cell line RAW 264.7.

- Stimulation: Cells were stimulated with bacterial Lipopolysaccharide (LPS) to trigger inflammation.

- Treatment: Cells were pre-treated with this compound at 40, 80, and 120 µM for 1 hour before LPS exposure.

- Key Analysis - Western Blot:

- Target Proteins: Phosphorylated and total forms of p38 MAPK, ERK, and JNK.

- Procedure: Standard western blot protocol was used to analyze protein phosphorylation.

- Outcome: Demonstrated that this compound selectively inhibits the phosphorylation of p38 MAPK, but not ERK or JNK, confirming pathway specificity.

Therapeutic Potential via p38 MAPK Inhibition

The inhibition of the p38 MAPK pathway by this compound translates to measurable benefits in diverse disease models, as shown in the table below.

| Disease Model | Experimental Findings | Implicated Mechanism |

|---|---|---|

| Mast Cell-Mediated Allergic Inflammation [1] | Reduced ear swelling, cytokine levels, and immune cell migration in murine contact hypersensitivity model. | Inhibition of p38 MAPK/NF-κB and caspase-1. |

| Capsular Contracture (Fibrosis) [3] [4] | In vivo: Reduced fibroblast abundance and TGF-β serum levels in mice with breast implants. In vitro: Suppressed macrophage-induced fibroblast proliferation. | Inhibition of NF-κB and p38 MAPK in macrophages. |

| Atopic Dermatitis [5] | In vivo: Alleviated skin lesions, decreased IgE/histamine, and improved skin barrier protein (filaggrin) in a mouse model. In vitro: Suppressed inflammation in human keratinocytes. | Inhibition of the NF-κB pathway (closely linked with p38 MAPK signaling). |

This compound-Induced p38 MAPK Signaling Inhibition Pathway

The provided DOT code below was used to generate the signaling pathway diagram, illustrating the molecular targets of this compound.

This diagram illustrates the p38 MAPK signaling cascade and the specific points where this compound exerts its inhibitory effect, ultimately leading to reduced production of pro-inflammatory cytokines [1] [2].

Conclusion

This compound demonstrates a consistent and specific mechanism of p38 MAPK pathway inhibition across various cell types and disease models. This action underpins its significant anti-inflammatory and anti-fibrotic effects, revealing its potential for therapeutic repurposing beyond its original use as an H2-receptor antagonist.

References

- 1. attenuates mast cell-mediated allergic inflammation via... This compound [nature.com]

- 2. This compound Suppresses Inflammatory Responses via ... [pubmed.ncbi.nlm.nih.gov]

- 3. fibrosis by this compound NF-κB and inhibits signaling... inhibiting MAPK [pmc.ncbi.nlm.nih.gov]

- 4. fibrosis by this compound NF‑κB and inhibits signaling... inhibiting MAPK [spandidos-publications.com]

- 5. New Potential of this compound Acetate Hydrochloride on ... [pmc.ncbi.nlm.nih.gov]

Molecular Mechanisms of Caspase-1 Inhibition

Roxatidine inhibits caspase-1 activation by targeting specific upstream signaling events. The table below outlines the key molecular mechanisms and supporting evidence.

| Mechanism of Action | Experimental Evidence | Significance / Outcome |

|---|---|---|

| Inhibition of NF-κB Pathway | Suppressed PMACI-induced phosphorylation/degradation of IκB-α and phosphorylation of IKK-α/β; inhibited nuclear translocation of NF-κB p65 subunit [1]. | Reduces transcription of pro-inflammatory genes (TNF-α, IL-6, IL-1β) [1]. |

| Inhibition of p38 MAPK Pathway | Suppressed PMACI-induced phosphorylation of MKK3/6, p38 MAPK, and its downstream target MK2. No effect on ERK or JNK phosphorylation [1]. | Regulates post-transcriptional cytokine production and stability [1]. |

| Direct Suppression of Caspase-1 Activation | Increased protein levels of procaspase-1 and reduced appearance of its cleaved, active form in PMACI-stimulated HMC-1 cells and in an animal model [1]. | Directly inhibits maturation of IL-1β, a key mediator of inflammatory response [1]. |

The following diagram illustrates the proposed signaling pathway through which this compound inhibits caspase-1 activation, based on the findings from the study in HMC-1 cells [1]:

Proposed pathway of this compound inhibition of NF-κB, p38 MAPK, and caspase-1.

Summary of Quantitative Data

The anti-allergic inflammatory effects of this compound, linked to caspase-1 inhibition, have been quantified in both cellular and animal models. The key quantitative findings are summarized below.

Table 1: In Vitro Effects in HMC-1 Human Mast Cells [1]

| Parameter Measured | Effect of this compound (Dose Range: 6.25 - 25 μM) | Experimental Method |

|---|---|---|

| Pro-inflammatory Cytokines | Down-regulated PMACI-induced production of TNF-α, IL-6, and IL-1β and their mRNA expression in a dose-dependent manner. | EIA, qRT-PCR |

| NF-κB Signaling | Suppressed PMACI-induced IκB-α phosphorylation/degradation and NF-κB p65 nuclear translocation. | Western Blot |

| p38 MAPK Signaling | Inhibited PMACI-induced phosphorylation of MKK3/6, p38 MAPK, and MK2. | Western Blot |

| Caspase-1 Activation | Increased procaspase-1 levels and reduced its cleavage upon PMACI stimulation. | Western Blot |

| Cell Viability | No effect on cell viability at concentrations up to 100 μM. | MTT Assay |

Table 2: In Vivo Effects in Animal Models [1]

| Disease Model | This compound Dose & Administration | Key Outcomes |

|---|---|---|

| Compound 48/80-induced systemic anaphylaxis | 20 mg/kg, orally, 1 hour before induction | Increased survival rate to 20% at 60 min; suppressed cytokine production and caspase-1 activation. |

| Contact Hypersensitivity (CHS) model | Not specified in detail. | Significantly reduced ear swelling, mast cell numbers, cytokine levels, and dendritic cell migration. |

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental protocol from the foundational study.

- Cell Line: Human Mast Cell Line-1 (HMC-1) [1] [2].

- Culture Conditions: HMC-1 cells were maintained in Iscove's modified Dulbecco's medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1.2% monothioglycerol [1].

- Cell Stimulation: Cells were stimulated with PMACI (phorbol 12-myristate 13-acetate, PMA, and calcium ionophore A23187) to induce allergic inflammation [1].

- This compound Treatment: Cells were pre-treated with this compound (6.25 to 25 µM) for a specified time (e.g., 1 hour for signaling studies, 6.5 hours for cytokine measurement) before the addition of PMACI [1].

- Key Readouts and Methods:

- Protein Analysis: Western blotting for phospho- and total proteins of IKK, IκB-α, MKK3/6, p38, MK2, and caspase-1 [1].

- Cytokine Measurement: Enzyme immunoassay (EIA) for TNF-α, IL-6, and IL-1β proteins; quantitative RT-PCR for their mRNA levels [1].

- Nuclear Translocation: Assessment of NF-κB p65 subunit localization [1].

Future Research Directions

While the evidence for this compound's mechanism is compelling, most data comes from a single study using the HMC-1 cell line. It is important to note that HMC-1 cells lack the high-affinity IgE receptor (FcεRI), which is central to IgE-mediated allergic reactions [2]. Therefore, to fully validate these findings and their therapeutic potential, future work should consider:

- Confirming the mechanism in primary human mast cells and other FcεRI-expressing cell lines like LAD2 [2].

- Exploring the effect of this compound on the NLRP3 inflammasome complex, a key activator of caspase-1.

References

Quantitative Data on Roxatidine and Cell Proliferation

The table below summarizes the key experimental findings from the search results regarding the effects of roxatidine on cell proliferation.

| Cell Type / Model | Effect on Proliferation | Proposed Mechanism | Experimental Context | Source |

|---|---|---|---|---|

| L929 Fibroblasts | Reduced (indirectly) | This compound-treated macrophages produced less TGF-β and other soluble factors, leading to reduced fibroblast proliferation. | In vitro model of breast implant-induced fibrosis. | [1] [2] |

| MKN 28 Gastric Mucosal Cells | Stimulated (directly) | This compound directly and dose-dependently enhanced cell proliferation; mechanism was independent of TGF-α or EGFR mRNA expression. | In vitro model of gastric ulcer healing. | [3] |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table above.

Protocol 1: Investigating Anti-fibrotic Effects (Indirect, via Macrophages)

This protocol outlines the research into how this compound indirectly reduces fibroblast proliferation in a model of breast implant capsular contracture [1] [2].

- Cell Lines and Culture: Used murine macrophage cell line RAW 264.7 and murine fibroblast cell line L929. Cells were cultured in α-MEM supplemented with L-glutamine and 10% fetal bovine serum at 37°C with 5% CO₂.

- Inflammation/Fibrosis Modeling: Co-cultured RAW 264.7 macrophages with silicone surface particles from either micro-textured or smooth breast implants to mimic the body's response to implant materials.

- Treatment: RAW 264.7 cells were pre-treated with 25 µM this compound (dissolved in 0.05% DMSO) or vehicle control for 1 hour before exposure to silicone particles.

- Conditioned Media Transfer: After 24 hours of co-culture, the conditioned media from macrophages was collected and applied to L929 fibroblasts to assess the paracrine effect on fibroblast proliferation.

- Fibroblast Proliferation Assessment: L929 cell proliferation was measured after incubation with the macrophage-conditioned media. The specific assay (e.g., cell counting, thymidine uptake) is detailed in the primary source [1].

- Mechanistic Investigation: Analyzed signaling pathways in macrophages via RT-qPCR and ELISA to measure mRNA and protein levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and TGF-β. Also examined activation of NF-κB and p38/MAPK signaling pathways.

- In Vivo Validation: A mouse model of capsular contracture was used. Breast implant materials were planted subcutaneously, and this compound was administered to the mice. Serum TGF-β concentrations and fibroblast abundance around the implant were measured.

Protocol 2: Investigating Pro-Proliferative Effects (Direct, on Gastric Cells)

This protocol details the experiment showing this compound's direct stimulatory effect on gastric mucosal cell proliferation [3].

- Cell Line: Used MKN 28 cells, a human well-differentiated gastric adenocarcinoma cell line.

- Proliferation Assay: Cell proliferation was assessed using [³H]thymidine uptake and confirmed by direct cell counts after incubation with various concentrations of this compound or ranitidine.

- Wound Migration Assay: A confluent monolayer of MKN 28 cells was wounded with a razor blade. The number of cells migrating into the damaged area after 24 hours of incubation with this compound was counted to assess cell migration, which was found to be unaffected.

- Mechanistic Investigation: To explore the pathway, researchers used northern blot analysis to check the steady-state mRNA expression of TGF-α and EGFR (EGF Receptor) in response to this compound treatment.

Mechanism of Action in Fibrosis Prevention

The anti-fibrotic effect of this compound is indirect and involves a macrophage-mediated pathway, as illustrated below.

This compound inhibits macrophage-driven fibroblast proliferation by blocking NF-κB and MAPK signaling [1] [2].

Interpretation and Research Implications

The data reveals a crucial cell-type and context dependency in this compound's action:

- For Fibrosis Research: The primary value of this compound lies in its indirect, anti-fibrotic mechanism. By targeting macrophage signaling (NF-κB/p38 MAPK) and reducing key profibrotic mediators like TGF-β, it disrupts the cycle of chronic inflammation that drives fibroblast activation and proliferation [1] [2].

- Contrasting Findings: The direct pro-proliferative effect on MKN 28 gastric cells [3] highlights that this compound's downstream effects are not universal. This suggests its therapeutic effect in ulcer healing is likely due to a combination of acid suppression and direct local enhancement of mucosal cell growth, independent of the TGF-α pathway.

References

Roxatidine's Modulation of Macrophage Cytokine Production: Mechanisms and Experimental Evidence

Introduction and Scientific Significance

Roxatidine, a competitive histamine H2-receptor antagonist, has been used clinically for treating gastric and duodenal ulcers. However, emerging research has revealed this drug possesses significant anti-inflammatory properties that extend far beyond its acid-suppression effects. Multiple studies have demonstrated that this compound can effectively suppress pro-inflammatory cytokine production in macrophages, which are key sentinel cells of the innate immune system. This immunomodulatory activity occurs through specific inhibition of critical signaling pathways, including NF-κB and p38 MAPK, that drive inflammatory responses. The ability to modulate macrophage cytokine production positions this compound as a promising therapeutic candidate for various inflammatory conditions, allergic diseases, and fibrotic disorders where macrophage activation contributes to pathogenesis. This whitepaper provides a comprehensive technical review of this compound's effects on macrophage cytokine production, including molecular mechanisms, experimental evidence, and methodological protocols for researchers investigating its immunopharmacological properties [1] [2].

Molecular Mechanisms of Action

Key Signaling Pathways Regulated by this compound

This compound exerts its anti-inflammatory effects primarily through modulation of two critical signaling cascades in macrophages:

NF-κB Pathway Inhibition: this compound suppresses the nuclear translocation of NF-κB, particularly the p65 subunit, by inhibiting IKK-α/β phosphorylation and subsequent IκB-α degradation. This prevents the liberation of NF-κB from its cytoplasmic complex and its migration to the nucleus where it would otherwise activate transcription of pro-inflammatory genes [1] [2].

p38 MAPK Pathway Suppression: this compound specifically targets the p38 MAPK cascade by inhibiting the phosphorylation of MKK3/6 and its downstream target MK2. This pathway inhibition occurs without affecting other MAPKs such as ERK or JNK, indicating this compound's selective action within the MAPK signaling network [1] [2].

The following diagram illustrates the key signaling pathways inhibited by this compound in macrophages:

This compound's inhibition of these signaling pathways results in downregulated transcription of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to suppress caspase-1 activation, reducing the processing and secretion of mature IL-1β, a crucial mediator of inflammatory responses [2].

Additional Molecular Effects

Beyond the primary signaling pathways, this compound demonstrates several other relevant molecular effects:

Caspase-1 Inhibition: this compound treatment increases protein levels of procaspase-1 while reducing its cleaved, active form in human mast cells, suggesting inhibition of the inflammasome complex responsible for IL-1β maturation [2].

AhR and SIRT1 Modulation: In atopic dermatitis models, this compound upregulated aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) expression, which contributed to improved skin barrier function through increased filaggrin expression [3].

Reactive Oxygen Species Suppression: While more prominently associated with proton pump inhibitors, some evidence suggests this compound may indirectly reduce reactive oxygen species production through its anti-inflammatory actions [4].

Experimental Evidence and Quantitative Data

Effects on Cytokine Production in Macrophage Models

Table 1: this compound's Effects on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine/Mediator | Effect of this compound | Magnitude of Inhibition | Experimental Details |

|---|---|---|---|

| TNF-α | Significant reduction | Dose-dependent | LPS-induced RAW 264.7 cells [1] |

| IL-6 | Significant reduction | Dose-dependent | LPS-induced RAW 264.7 cells [1] |

| IL-1β | Significant reduction | Dose-dependent | LPS-induced RAW 264.7 cells [1] |

| PGE₂ | Inhibition | Dose-dependent | Measured by ELISA [1] |

| NO | Inhibition | Dose-dependent | iNOS expression reduced [1] |

| VEGF-1 | Suppression | Dose-dependent | Protein and mRNA expression [1] |

Table 2: this compound's Efficacy in Disease Models

| Disease Model | Key Findings | Proposed Mechanism | Study Reference | |-------------------|------------------|------------------------|---------------------| | Capsular Contracture | Reduced TGF-β serum concentrations; decreased fibroblast abundance around implants | Inhibition of NF-κB and p38/MAPK in macrophages [5] | | Atopic Dermatitis | Improved skin lesions; reduced IgE, histamine, and inflammatory cytokines | AhR and SIRT1 upregulation; NF-κB suppression [3] | | Allergic Inflammation | Suppressed mast cell-derived cytokines; reduced anaphylactic reactions | Inhibition of NF-κB, caspase-1, and p38 MAPK [2] |

The quantitative data demonstrate this compound's consistent anti-inflammatory profile across multiple experimental systems. In LPS-stimulated RAW 264.7 macrophages, this compound produced dose-dependent inhibition of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β at both protein and mRNA levels [1]. This suppression occurred within physiologically relevant concentration ranges without inducing cellular toxicity. In animal models of human disease, this compound consistently showed significant therapeutic effects, reducing both molecular markers of inflammation and clinical disease manifestations [5] [3] [2].

Detailed Experimental Protocols

In Vitro Assessment in Macrophage Cell Lines

Cell Culture and Treatment:

- Utilize the murine macrophage cell line RAW 264.7 (available from ATCC).

- Culture cells in α-MEM medium supplemented with L-glutamine and 10% fetal bovine serum at 37°C with 5% CO₂.

- For experiments, seed cells at a density of 1×10⁴ cells per well in appropriate multi-well plates.

- Pre-treat macrophages with This compound (25 μM) for 1 hour before stimulation with inflammatory inducers [5].

Macrophage Stimulation and Cytokine Measurement:

- Stimulate pre-treated macrophages with LPS (100 ng/mL) or specific silicone surface particles to mimic implant material exposure.

- Incubate for 24 hours at 37°C with 5% CO₂.

- Collect cell-free culture media by centrifugation at 400 × g for 10 minutes at 4°C for cytokine analysis.

- Analyze cytokine production (TNF-α, IL-6, IL-1β) using commercial ELISA kits according to manufacturers' protocols [5] [1].

Gene Expression Analysis:

- Extract total RNA using commercial kits (e.g., RNeasy Mini kit).

- Reverse transcribe 2 μg of total RNA to cDNA using High-Capacity cDNA Reverse Transcription kits.

- Perform quantitative PCR using SYBR Green Master mix with specific primers for target genes.

- Calculate relative mRNA expression using the 2−ΔΔCq method with normalization to GAPDH [5].

Signaling Pathway Analysis

Protein Extraction and Western Blotting:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration using Bradford or BCA assays.

- Separate proteins by SDS-PAGE and transfer to PVDF membranes.

- Probe with primary antibodies against phospho-IκB-α, phospho-IKK-α/β, phospho-p38, total p38, phospho-MKK3/6, and corresponding total proteins.

- Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection [1] [2].

Nuclear Translocation Assays:

- Prepare nuclear and cytoplasmic extracts using commercial kits.

- Assess NF-κB p65 subunit localization by Western blotting of nuclear fractions.

- Alternatively, use immunofluorescence microscopy to visualize p65 localization with fluorescently-labeled antibodies [2].

In Vivo Animal Models

Capsular Contracture Model:

- Plant breast implant materials in subcutaneous pockets of mice.

- Administer this compound mixed with autoclaved tap water in a bolus of 100 μl to implant-bearing mice.

- Measure serum concentrations of TGF-β and analyze fibroblast abundance around implants histologically [5].

Atopic Dermatitis Model:

- Use NC/Nga mice (6 weeks old) to model atopic dermatitis.

- Induce AD-like lesions by topical application of Dermatophagoides farinae body (Dfb) ointment twice weekly for 8 weeks.

- Administer this compound orally at 10-20 mg/kg after the first 4 weeks of induction.

- Assess clinical severity, measure serum IgE and histamine, and analyze skin histology [3].

The following diagram illustrates the typical experimental workflow for evaluating this compound's effects in macrophage systems:

Discussion and Research Implications

Therapeutic Potential and Applications

The accumulated evidence positions this compound as a promising multi-target anti-inflammatory agent with several potential therapeutic applications:

Fibrotic Disorders: this compound's ability to inhibit TGF-β production and reduce fibroblast accumulation suggests potential applications in capsular contracture and other fibrotic conditions where macrophage-driven inflammation initiates fibrotic processes [5].

Allergic and Inflammatory Skin Diseases: The demonstrated efficacy in atopic dermatitis models, combined with effects on mast cells and skin barrier function, indicates potential for dermatological applications [3] [2].

Macrophage-Mediated Inflammatory Conditions: The broad suppression of pro-inflammatory cytokines suggests possible utility in various conditions where macrophage activation contributes to pathology.

Comparative Analysis with Related Compounds

While this compound shows significant immunomodulatory properties, it's important to distinguish its effects from other related compounds:

Comparison with Other H2 Receptor Antagonists: Ranitidine, another H2 receptor antagonist, has demonstrated immune-enhancing effects by promoting M1 macrophage polarization through the PI3K-Akt2 signaling pathway, suggesting different H2 antagonists may have distinct immunomodulatory profiles [6].

Comparison with Proton Pump Inhibitors: PPIs like omeprazole and lansoprazole demonstrate broad immunosuppressive effects on macrophages and neutrophils, including inhibition of ROS production, phagocytosis, and chemotaxis [4]. While both drug classes modulate immune function, their mechanisms and specific effects differ significantly.

Limitations and Research Gaps

Current research on this compound's immunomodulatory effects has several limitations that warrant further investigation:

- Most studies have utilized preclinical models, with limited human data available.

- The precise molecular targets upstream of NF-κB and p38 MAPK inhibition require further elucidation.

- Long-term immunomodulatory effects and potential implications for host defense need comprehensive assessment.

- Comparative effectiveness against other immunomodulatory agents remains inadequately characterized.

Conclusion

References

- 1. This compound Suppresses Inflammatory Responses via ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates mast cell-mediated allergic ... [pmc.ncbi.nlm.nih.gov]

- 3. New Potential of this compound Acetate Hydrochloride on ... [pmc.ncbi.nlm.nih.gov]

- 4. Proton pump inhibitor effect on macrophage and neutrophil ... [pmc.ncbi.nlm.nih.gov]

- 5. inhibits fibrosis by inhibiting NF-κB and MAPK signaling in... This compound [pmc.ncbi.nlm.nih.gov]

- 6. Ranitidine as an adjuvant regulates macrophage ... [sciencedirect.com]

roxatidine transcriptional regulation inflammation

Molecular Targets & Anti-Inflammatory Effects

The following table summarizes the key molecular targets and effects of roxatidine identified in various experimental models.

| Experimental Model | Inducer/Stimulus | Key Molecular Targets & Effects | Measured Outcomes |

|---|---|---|---|

| RAW 264.7 Macrophages [1] [2] | LPS (Lipopolysaccharide) | NF-κB transcriptional activity & DNA-binding; p38 MAPK phosphorylation; COX-2, iNOS, VEGF expression [1] [2] | Reduced production of PGE₂, NO, TNF-α, IL-6, IL-1β [1] [2] |

| HMC-1 Human Mast Cells [3] | PMA + Calcium Ionophore (PMACI) | NF-κB activation (IκBα phosphorylation/degradation, IKKα/β phosphorylation); p38 MAPK/MKK3/6/MK2 phosphorylation; Caspase-1 activation [3] | Reduced production of TNF-α, IL-6, IL-1β, and histamine [3] |

| HaCaT Keratinocytes [4] [5] | TNF-α & IFN-γ | NF-κB signaling; Aryl Hydrocarbon Receptor (AhR) & Sirtuin1 (SIRT1) expression; Filaggrin expression [4] [5] | Recovery of skin barrier protein expression; reduced inflammatory response [4] [5] |

In Vivo Efficacy in Disease Models

This compound's efficacy has been confirmed in several animal models of inflammatory and allergic diseases.

| Disease Model | Model Induction | RXA Treatment | Key Efficacy Results |

|---|---|---|---|

| Atopic Dermatitis (AD) [4] [5] | Dermatophagoides farinae body (Dfb) extract on NC/Nga mice | 10 & 20 mg/kg (oral, once daily for 4 weeks) | Clinical dermatitis score; Serum IgE & histamine; Skin IL-6; Skin filaggrin [4] [5] |

| Allergic Anaphylaxis [3] | Compound 48/80 (systemic) in mice | 10 & 20 mg/kg (oral, 1 hr before inducer) | Serum TNF-α, IL-6, IL-1β; Caspase-1 activation in liver tissue [3] |

| Capsular Fibrosis [2] | Silicone implant in mice (subcutaneous) | 1.5 mg/mouse/day (oral, in water) | Serum TGF-β; Fibroblast abundance around implant [2] |

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are detailed methodologies for key experiments.

Protocol 1: Anti-Inflammatory Assay in Macrophages

This protocol is based on studies using the RAW 264.7 murine macrophage cell line [1] [2].

- Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM or α-MEM supplemented with 10% FBS, L-glutamine, and 1% penicillin/streptomycin at 37°C with 5% CO₂. Seed cells at an appropriate density (e.g., 1x10⁴ to 5x10⁵ cells/well) and allow to adhere [2].

- Pre-treatment & Stimulation: Pre-treat cells with this compound (e.g., 25-100 µM) or vehicle control (0.05% DMSO) for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 6-24 hours to induce inflammatory responses [1] [2].

- Sample Collection & Analysis:

- Gene Expression: Extract total RNA and perform RT-qPCR to measure mRNA levels of Tnf, Il6, Il1b, Ptgs2 (COX-2), and Nos2 (iNOS). Use Gapdh as a housekeeping gene. Primers can be designed as shown in the table below [2].

- Protein Secretion: Collect cell-free culture media. Use ELISA kits to quantify the secretion of TNF-α, IL-6, IL-1β, and PGE₂ [1] [2].

- Protein Signaling: Lyse cells to extract total protein. Perform Western blotting to analyze phosphorylation states of IκBα, p65, p38 MAPK, ERK, and JNK, and total protein levels of iNOS and COX-2 [1] [3].

- RT-qPCR Primer Examples (Mouse) [2]: | Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') | |:---|:---|:---| | Tnf | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG | | Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC | | Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Protocol 2: Anti-Allergic Assay in Mast Cells

This protocol is based on studies using the HMC-1 human mast cell line [3].

- Cell Culture & Pre-treatment: Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% penicillin/streptomycin. Pre-treat cells with this compound (e.g., 6.25-100 µM) or vehicle for 1-2 hours [3].

- Stimulation: Induce allergic inflammation by stimulating cells with 40 nM Phorbol 12-myristate 13-acetate (PMA) and 1 µM Calcium Ionophore (CI) for 2-8 hours [3].

- Sample Collection & Analysis:

- Inflammatory Mediators: Use ELISA or EIA to measure the production of TNF-α, IL-6, and IL-1β in the culture supernatant.

- Gene Expression: Perform RT-qPCR to analyze the mRNA expression of TNF, IL6, and IL1B.

- Signaling Pathways: Use Western blotting to assess:

- NF-κB pathway: Phosphorylation and degradation of IκBα, phosphorylation of IKKα/β, and nuclear translocation of p65.

- p38 MAPK pathway: Phosphorylation of MKK3/6, p38 MAPK, and MK2.

- Inflammasome activation: Cleavage of pro-caspase-1 to active caspase-1.

This compound's Core Anti-Inflammatory Signaling Pathway

The following diagram synthesizes the primary molecular mechanisms of this compound's anti-inflammatory action, as identified in the research.

This diagram illustrates how this compound inhibits key pro-inflammatory signaling pathways to reduce the production of inflammatory mediators.

Conclusion for Research Application

- Mechanism of Action: Its efficacy is primarily mediated through the suppression of the NF-κB and p38 MAPK signaling cascades, and in mast cells, the inhibition of caspase-1 [1] [3].

- Therapeutic Potential: These actions translate to measurable benefits in pre-clinical models of skin inflammation (atopic dermatitis), allergic anaphylaxis, and implant-induced fibrosis [4] [3] [2].

- Research Considerations: For future investigations, especially in vivo, it is important to note that this compound acetate hydrochloride is the commonly used prodrug, which is rapidly converted to the active metabolite, this compound, in the body [4].

References

- 1. This compound Suppresses Inflammatory Responses via ... [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Medicine Reports [spandidos-publications.com]

- 3. This compound attenuates mast cell-mediated allergic ... [nature.com]

- 4. New Potential of this compound Acetate Hydrochloride on ... [frontiersin.org]

- 5. New Potential of this compound Acetate Hydrochloride on ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Roxatidine Acetate Hydrochloride Freeze-Dried Powder Injection

Introduction to Roxatidine Acetate Hydrochloride

This compound acetate hydrochloride is a specific and competitive histamine H₂ receptor antagonist that effectively inhibits gastric acid secretion and ulcer formation. The freeze-dried powder injection formulation offers enhanced stability and ease of administration for clinical use, particularly in hospital settings where parenteral administration is required. This formulation is especially valuable for patients suffering from upper gastrointestinal disorders including duodenal ulcers, benign gastric ulcers, and stress-related mucosal damage where oral administration is not feasible. The freeze-dried formulation addresses the stability challenges associated with liquid formulations of this compound, providing extended shelf-life while maintaining consistent pharmacological activity.

The molecular structure of this compound acetate hydrochloride features a piperidinylmethyl phenoxy backbone with an acetylated glycolamide side chain, which undergoes rapid enzymatic conversion to the active metabolite, this compound, following administration. With a molecular formula of C₁₉H₂₈N₂O₄·HCl and molecular weight of 384.90 g/mol, this compound demonstrates favorable pharmacokinetic properties including high bioavailability and relatively low protein binding (5-7%), making it suitable for intravenous administration [1] [2]. The elimination half-life of approximately 5-6 hours supports twice-daily dosing in most clinical situations, though dosage adjustment may be necessary in patients with renal impairment due to the primary renal elimination pathway [1] [3].

Formulation Composition and Rationale

Quantitative Composition

The optimized formulation for this compound acetate hydrochloride freeze-dried powder injection has been developed through systematic experimentation to achieve optimal stability and reconstitution properties. The composition is carefully balanced to prevent hydrolysis and oxidative degradation while maintaining physiological compatibility upon administration. The table below summarizes the complete quantitative composition of the formulation:

Table 1: Quantitative Composition of this compound Acetate Hydrochloride Freeze-Dried Powder Injection

| Component | Function | Concentration | Ratio to API |

|---|---|---|---|

| This compound Acetate Hydrochloride | Active Pharmaceutical Ingredient | 75 mg/vial | 1:1 |

| Glycine | Stabilizer, Cryoprotectant | 15-25 mg/vial | 0.2:1 - 0.33:1 |

| Mannitol | Lyoprotectant, Bulking Agent | 30-50 mg/vial | 0.4:1 - 0.67:1 |

| Edetate Disodium (EDTA) | Chelating Agent, Antioxidant Synergist | 0.1-0.5 mg/vial | 0.0013:1 - 0.0067:1 |

| Sodium Sulfite | Antioxidant | 0.5-1.0 mg/vial | 0.0067:1 - 0.0133:1 |

| Glutamic Acid | pH Adjuster, Stabilizer | 5-10 mg/vial | 0.067:1 - 0.133:1 |

| Aspartic Acid | Stabilizer | 5-10 mg/vial | 0.067:1 - 0.133:1 |

| Hydrochloric Acid/Sodium Hydroxide | pH Adjustment | q.s. to pH 4.0-5.0 | - |

| Water for Injection | Solvent | Removed during lyophilization | - |

Functional Excipient Rationale